molecular formula C20H21NO5 B11054260 4-methoxy-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

4-methoxy-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B11054260
M. Wt: 355.4 g/mol
InChI Key: JULHDELCNUWZAM-UHFFFAOYSA-N
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Description

4-methoxy-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a synthetic organic compound characterized by its complex molecular structure. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,4-benzodioxin ring.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents like methyl iodide in the presence of a base.

    Acylation: The 2-methylpropanoyl group is introduced through an acylation reaction, typically using an acid chloride or anhydride in the presence of a Lewis acid catalyst.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the acylated benzodioxin with 4-methoxybenzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated benzamides.

    Reduction: Alcohol or amine derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

Chemistry

In chemistry, 4-methoxy-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features. It may also serve as a lead compound in drug discovery programs targeting specific biological pathways.

Medicine

Medically, benzamide derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound could be investigated for similar therapeutic potentials.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and acyl groups play crucial roles in binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-pyridinylmethyl)benzamide
  • 4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Uniqueness

Compared to similar compounds, 4-methoxy-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide stands out due to its benzodioxin ring, which imparts unique chemical and biological properties. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

4-methoxy-N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C20H21NO5/c1-12(2)19(22)15-10-17-18(26-9-8-25-17)11-16(15)21-20(23)13-4-6-14(24-3)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,21,23)

InChI Key

JULHDELCNUWZAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)OC)OCCO2

Origin of Product

United States

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